molecular formula C10H3F2N3O2 B3214280 3-Cyano-2,4-difluoro-6-nitroquinoline CAS No. 113944-50-6

3-Cyano-2,4-difluoro-6-nitroquinoline

Cat. No.: B3214280
CAS No.: 113944-50-6
M. Wt: 235.15 g/mol
InChI Key: CLJDZJFLYJWEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal and materials chemistry. eurekaselect.com Its rigid structure and the presence of a nitrogen heteroatom provide unique electronic properties and hydrogen bonding capabilities, making it an exceptional building block in drug design and a valuable ligand in coordination chemistry. nih.govresearchgate.net The versatility of the quinoline ring allows for functionalization at multiple positions, enabling the creation of vast libraries of derivatives with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov This inherent adaptability has cemented the quinoline motif as a critical component in the development of therapeutic agents and functional materials. rsc.orgresearchgate.net

The synthesis of the quinoline ring system has a rich history dating back to the 19th century, with several classical named reactions forming the bedrock of its preparation. researchgate.net The Skraup synthesis, discovered in 1880, is a quintessential method involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. organicreactions.orgwordpress.comwikipedia.org Other foundational methods include the Combes, Doebner-von Miller, and Friedländer syntheses, each offering different pathways to substituted quinolines from various starting materials. iipseries.org

These traditional methods, while historically significant, often require harsh reaction conditions, such as high temperatures and strong acids, and can suffer from low yields and poor regioselectivity. acs.orgresearchgate.net Modern synthetic chemistry has driven the evolution of these classic methods toward more efficient, greener, and highly selective protocols. Contemporary approaches often employ transition-metal catalysis (e.g., using palladium, copper, or iron catalysts), photocatalysis, and microwave-assisted synthesis to achieve milder reaction conditions, broader substrate scope, and improved yields. acs.orgorganic-chemistry.orgnumberanalytics.commdpi.com The development of nanocatalysts, for instance, offers advantages in terms of catalyst recovery and reusability, aligning with the principles of sustainable chemistry. acs.org

Synthesis MethodKey ReactantsTypical ConditionsProduct Scope
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene)High temperature (140-170 °C), strong acidPrimarily unsubstituted or benzene-ring-substituted quinolines. wikipedia.orgresearchgate.net
Combes Synthesis Aniline, β-diketoneAcid-catalyzed (e.g., H₂SO₄), heatingYields 2,4-disubstituted quinolines. iipseries.org
Doebner-von Miller Aniline, α,β-unsaturated carbonyl compoundAcid-catalyzed (e.g., HCl, ZnCl₂)Produces a variety of substituted quinolines, often with complex mixtures.
Friedländer Synthesis 2-aminoaryl aldehyde or ketone, compound with an α-methylene groupAcid or base catalysis, heatingA convergent method for synthesizing substituted quinolines. iipseries.org

The true value of the quinoline scaffold in modern science lies in its substituted derivatives. eurekaselect.com The introduction of specific functional groups onto the quinoline core dramatically influences the molecule's properties and applications. nih.gov For example, halogen-containing quinolines are of particular interest as the halogen can serve as a handle for further synthetic transformations (e.g., cross-coupling reactions) and can play a crucial role in modulating biological activity. nih.gov The position and nature of substituents are critical; for instance, SAR (Structure-Activity Relationship) studies have shown that specific substitution patterns can enhance the therapeutic efficacy of quinoline-based drugs. vedantu.com In materials science, substituted quinolines are used to create dyes, sensors, and ligands for catalysis, where the substituents tune the electronic and photophysical properties of the final material. researchgate.netscielo.br

Rationale for Focused Research on Polyfunctionalized Quinoline Derivatives

Research into polyfunctionalized quinolines—those bearing multiple, distinct functional groups—is driven by the goal of creating highly specialized molecules with synergistic or multifunctional properties. nih.govnih.gov By combining different functional groups, chemists can modulate several molecular parameters simultaneously, such as reactivity, solubility, and receptor binding affinity. nih.gov This approach is central to modern drug design, where a single molecule might be engineered to interact with multiple biological targets or to possess an optimized pharmacokinetic profile. The compound 3-Cyano-2,4-difluoro-6-nitroquinoline is a prime example, where the cyano, fluoro, and nitro groups each impart specific and valuable chemical characteristics.

The selection of cyano, fluoro, and nitro groups in a molecule like this compound is a deliberate synthetic strategy, as each group offers unique and powerful advantages in chemical synthesis and molecular design.

Cyano Group (-C≡N): The cyano, or nitrile, group is an exceptionally versatile functional group in organic chemistry. researchgate.net Its strong electron-withdrawing nature influences the reactivity of the heterocyclic ring. nih.gov Synthetically, it is a valuable precursor that can be readily transformed into other important functional groups, such as amines, carboxylic acids, amides, and aldehydes. researchgate.net The polarity of the C≡N bond also allows it to participate in various cycloaddition and nucleophilic addition reactions, making it a key building block for more complex heterocyclic systems. quimicaorganica.orgfiveable.me

Fluoro Group (-F): The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry. tandfonline.com Due to its small size and high electronegativity, fluorine can significantly alter a molecule's physicochemical properties. mdpi.com It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a critical feature in drug development. nih.gov Furthermore, fluorine substitution can lower the pKa of nearby basic groups, which can improve bioavailability, and can enhance binding affinity to target proteins through favorable electrostatic interactions. tandfonline.comnih.gov

Nitro Group (-NO₂): The nitro group is one of the strongest electron-withdrawing groups used in organic synthesis. wikipedia.org Its presence on an aromatic ring, such as in the 6-position of the quinoline, strongly deactivates the ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This property is synthetically useful for introducing nucleophiles at specific positions. Crucially, the nitro group can be selectively reduced to an amino group (-NH₂), which serves as a versatile handle for further derivatization, enabling the construction of a wide array of functionalized compounds. fiveable.mewiley.comnih.gov

Functional GroupKey PropertiesRole in Synthesis & Molecular Design
Cyano (-CN) Strong electron-withdrawing; linear geometry; polar.Versatile synthetic precursor for amines, acids, etc.; can act as a pharmacophore. researchgate.netresearchgate.netfiveable.me
Fluoro (-F) Highly electronegative; small steric footprint; strong C-F bond.Enhances metabolic stability; modulates pKa and lipophilicity; improves protein binding affinity. tandfonline.commdpi.comnih.gov
Nitro (-NO₂) Very strong electron-withdrawing; resonance stabilization.Directs nucleophilic aromatic substitution; can be reduced to an amine for further functionalization. wikipedia.orgfiveable.menih.gov

Despite the utility of the quinoline scaffold, its selective functionalization presents significant challenges for synthetic chemists. The quinoline ring has multiple C-H bonds with differing reactivity, making it difficult to introduce a functional group at a single, desired position (regioselectivity). scielo.br For example, electrophilic substitution typically occurs on the electron-rich benzene ring, while nucleophilic substitution is favored on the electron-deficient pyridine ring. vedantu.com Achieving functionalization at less reactive positions often requires multi-step sequences or the use of directing groups. Modern strategies to overcome these challenges include transition-metal-catalyzed C-H activation, where a catalyst selectively targets a specific C-H bond, often guided by a directing group temporarily installed on the molecule. nih.govacs.org Such methods provide a more atom- and step-economical route to specifically substituted quinolines that are inaccessible through classical methods. organic-chemistry.org

Overview of Advanced Synthetic and Mechanistic Approaches Applicable to Complex Heterocycles

The synthesis of complex, polyfunctionalized heterocycles like this compound necessitates the use of advanced and often innovative synthetic methodologies. The limitations of classical reactions have spurred the development of more sophisticated and efficient strategies.

Transition-Metal Catalysis: This is arguably the most impactful development in modern organic synthesis. Catalysts based on palladium, rhodium, copper, gold, and other metals are widely used to facilitate reactions such as cross-coupling, cyclization, and C-H functionalization, enabling the construction of complex heterocyclic systems under mild conditions. numberanalytics.commdpi.comnumberanalytics.com

Multicomponent Reactions (MCRs): MCRs are processes where three or more reactants combine in a single operation to form a product that contains portions of all reactants. nih.gov These reactions are highly efficient and atom-economical, allowing for the rapid assembly of complex molecules from simple precursors. mdpi.com

Photocatalysis and Electrochemical Synthesis: These methods use light or electricity, respectively, to drive chemical reactions. numberanalytics.com They often proceed through radical intermediates, enabling unique transformations that are difficult to achieve with traditional thermal methods. numberanalytics.comnih.gov These "green chemistry" approaches reduce the need for harsh reagents and high temperatures. numberanalytics.com

Flow Chemistry: Conducting reactions in continuous flow reactors rather than in batch flasks offers superior control over reaction parameters like temperature and mixing, leading to improved yields, safety, and scalability. This is particularly advantageous for highly exothermic or hazardous reactions. numberanalytics.com

Mechanistic Studies: A deep understanding of reaction mechanisms, often aided by computational chemistry (e.g., DFT calculations), is crucial for optimizing existing methods and designing new, more selective transformations. organic-chemistry.orgnih.gov Mechanistic insights into processes like denitrogenative transannulation or radical cyclization continue to expand the toolkit for heterocyclic synthesis. nih.gov

Synthetic ApproachPrincipleAdvantages
Transition-Metal Catalysis Use of metals (Pd, Cu, Rh, etc.) to lower activation energies for bond formation.High efficiency and selectivity, mild reaction conditions, broad functional group tolerance. numberanalytics.commdpi.com
Multicomponent Reactions (MCRs) Three or more reactants combine in a one-pot reaction.High atom economy, operational simplicity, rapid generation of molecular diversity. nih.gov
Photocatalysis Use of light to generate reactive intermediates.Access to unique reaction pathways, mild conditions, environmentally friendly. numberanalytics.comnumberanalytics.com
C-H Functionalization Direct conversion of a C-H bond into a C-C or C-heteroatom bond.Step- and atom-economy, avoids pre-functionalization of starting materials. nih.govnumberanalytics.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-6-nitroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F2N3O2/c11-9-6-3-5(15(16)17)1-2-8(6)14-10(12)7(9)4-13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJDZJFLYJWEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C(=N2)F)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601255210
Record name 2,4-Difluoro-6-nitro-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113944-50-6
Record name 2,4-Difluoro-6-nitro-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113944-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluoro-6-nitro-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Cyano 2,4 Difluoro 6 Nitroquinoline

De Novo Synthetic Routes to Polyfunctionalized Quinoline (B57606) Scaffolds

De novo synthesis offers the advantage of building complexity directly into the molecular framework, often establishing key substitutions in the early stages of the synthetic sequence. These routes are critical for accessing quinolines with substitution patterns that are difficult to achieve through late-stage functionalization.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most of the atoms from the starting materials. rsc.orgresearchgate.net This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net Several classic and modern MCRs, such as the Povarov, Friedländer, and Doebner-von Miller syntheses, are cornerstones of quinoline chemistry. rsc.orgiipseries.org

For a target like 3-cyano-2,4-difluoro-6-nitroquinoline, a modified Friedländer annulation is a plausible MCR strategy. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. A hypothetical route could involve the reaction of 2-amino-5-nitrobenzaldehyde (B1606718) with an activated fluorinated component under the influence of a catalyst, such as niobium pentachloride (NbCl5), which has been shown to promote such cyclizations effectively. researchgate.net

Table 1: Selected Multi-Component Reactions for Quinoline Synthesis

Reaction Name Typical Reactants Key Features Relevant Citations
Povarov Reaction Aniline (B41778), Aldehyde, Activated Alkene Aza-Diels-Alder reaction; constructs tetrahydroquinoline ring, often requires subsequent oxidation. iipseries.org rsc.orgiipseries.org
Friedländer Annulation 2-Aminoaryl Aldehyde/Ketone, Methylene Ketone/Nitrile Forms the quinoline ring directly via condensation and cyclization. researchgate.net
Doebner-von Miller Reaction Aniline, α,β-Unsaturated Carbonyl Compound Acid-catalyzed reaction, often a variation of the Skraup synthesis. iipseries.org mdpi.com
Combes Synthesis Aniline, β-Diketone Acid-catalyzed cyclization and dehydration of an enamine intermediate. iipseries.org

Annulation and cyclization reactions are fundamental to the formation of heterocyclic systems. In the context of fluorinated and nitrated quinolines, these strategies must accommodate the strong electronic effects of the substituents. The synthesis of ring-fluorinated quinolines has been achieved through the intramolecular cyclization of precursors like o-cyano-β,β-difluorostyrenes. nih.gov In this approach, reaction with an organolithium reagent attacks the cyano carbon, and the resulting anion displaces a vinylic fluorine atom to form the 3-fluoroisoquinoline (B1619788) ring system, a strategy that could be adapted for quinoline synthesis. nih.gov

For the target molecule, a plausible route involves the reductive cyclization of a 2-nitro precursor. For instance, a suitably substituted 2-nitrochalcone (B191979) or a related Baylis-Hillman adduct derived from a 2-nitrobenzaldehyde (B1664092) can undergo cyclization upon reduction of the nitro group to an amine, which then condenses intramolecularly to form the quinoline ring. researchgate.net The presence of fluorine atoms on the precursors is crucial and would direct the final substitution pattern.

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a highly efficient means of synthesizing complex molecules. researchgate.net These processes can rapidly build the quinoline scaffold and install multiple functional groups. For example, a palladium-catalyzed cascade reaction of N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides with alcohols has been developed to produce functionalized 2-alkoxyquinolines. nih.gov

A strategy applicable to the target compound could involve a tandem process starting with a 2-vinylaniline (B1311222) derivative. mdpi.com Carbocatalytic cascade synthesis of polysubstituted quinolines from 2-vinylanilines and aldehydes proceeds through condensation, electrocyclization, and dehydrogenation, providing a pathway to a wide array of substituted quinolines. mdpi.com A metal-free tandem cyclization of 2-styrylanilines has also been shown to be an effective, environmentally friendly route to valuable quinoline structures. nih.gov

Functional Group Interconversion (FGI) Approaches for Introducing Specific Moieties

Functional group interconversion (FGI) is a powerful strategy that involves the modification of a pre-formed molecular scaffold. For this compound, this would entail starting with a difluoroquinoline core and sequentially introducing the nitro and cyano groups in a regioselective manner.

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution. The position of nitration on the quinoline ring is highly dependent on the reaction conditions and the nature of existing substituents. Nitration of quinoline itself typically yields a mixture of 5-nitro and 8-nitro derivatives. However, the presence of an N-oxide functionality can direct nitration to the 4-position. jst.go.jp

For achieving substitution at the 6-position, the electronic nature of the existing fluorine atoms must be considered. In many cases, protecting the nitrogen of a tetrahydroquinoline precursor can lead to selective nitration at the 6-position. researchgate.net A more modern approach for heteroaromatics involves a dearomatization-rearomatization strategy, which has enabled the meta-nitration of pyridines and quinolines with high regioselectivity using reagents like tert-butyl nitrite (B80452) (TBN). acs.org This method could potentially be applied to a 2,4-difluoroquinoline (B6167594) precursor to achieve the desired 6-nitro substitution.

Table 2: Comparison of Nitration Methods for Quinolines

Method Reagents Key Features Relevant Citations
Classical Acidic Nitration HNO₃/H₂SO₄ Standard method; regioselectivity is highly substrate-dependent, often favoring positions 5 and 8. jst.go.jp
N-Oxide Directed Nitration HNO₃/H₂SO₄ on N-Oxide Directs nitration primarily to the C4 position. jst.go.jp jst.go.jp
Protected Amine Directed Nitration Various nitrating agents on N-protected tetrahydroquinoline Can favor C6 nitration, followed by re-aromatization. researchgate.net
Dearomatization-Rearomatization TBN, TEMPO, O₂ Allows for formal meta-nitration, potentially targeting the C6 position on the quinoline core. acs.org

Introducing a cyano group onto a heteroaromatic ring can be accomplished through various methods, including nucleophilic substitution of a leaving group (like a halide) or direct C-H cyanation. The Sandmeyer reaction, converting an amino group via a diazonium salt to a nitrile, is a classic method but requires the corresponding 3-aminoquinoline (B160951) precursor.

More direct and modern methods are often preferred. A one-pot C-H cyanation of 6-ring N-containing heterocycles has been developed using triflic anhydride (B1165640) activation followed by the addition of a cyanide source. nih.gov This approach is suitable for late-stage functionalization of complex molecules. nih.gov Another powerful strategy is the palladium-catalyzed cyanation of aryl halides or triflates, using sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide. organic-chemistry.org Given the target molecule, a plausible route would involve the synthesis of a 3-bromo-2,4-difluoro-6-nitroquinoline intermediate, which could then undergo a nickel- or palladium-catalyzed cyanation to install the final nitrile group. organic-chemistry.org

Advanced Fluorination Techniques for Aromatic Systems

The introduction of fluorine atoms onto an aromatic ring, such as the quinoline system, can dramatically alter the molecule's chemical and biological properties. numberanalytics.com Achieving this transformation, especially with the precision required for a difluoro-substituted pattern, relies on advanced fluorination methods. These can be broadly categorized into electrophilic, nucleophilic, and transition metal-catalyzed processes. numberanalytics.com

Nucleophilic Fluorination: This method is particularly suited for electron-deficient aromatic systems. However, the nucleophilic fluorination of azaarenes like quinolines can be challenging because the intermediate formed after fluoride (B91410) attack (a Meisenheimer intermediate) tends to revert to the starting material rather than eliminate a hydride to form the desired product. acs.org A novel concept to overcome this is the "concerted nucleophilic aromatic substitution," which involves an asynchronous transfer of a fluoride anion, an electron, and a proton (F⁻-e⁻-H⁺). acs.orgnih.gov This strategy avoids the problematic Meisenheimer intermediate, enabling the successful nucleophilic oxidative fluorination of quinolines. acs.orgnih.gov This process can be facilitated by photoredox catalysis, using a photosensitizer like xanthone. acs.org

Electrophilic Fluorination: This approach utilizes reagents that deliver an electrophilic fluorine source ("F+"). Common reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. organic-chemistry.orgmdpi.com The synthesis of aromatic fluorides can be achieved by reacting functionalized arylmagnesium reagents with NFSI under mild conditions. organic-chemistry.org This method is compatible with a variety of functional groups and is effective for both electron-rich and sterically hindered substrates. organic-chemistry.org For instance, catalytic systems using AgNO₃ or various organocatalysts in conjunction with reagents like Selectfluor have expanded the scope of electrophilic fluorination. mdpi.com

Transition Metal-Catalyzed Fluorination: Palladium and copper catalysts are prominent in this category. numberanalytics.com An undirected, palladium-catalyzed method for aromatic C-H fluorination has been developed that uses mild electrophilic fluorinating agents. acs.org This reaction is unique as it does not proceed through an organometallic intermediate; instead, a reactive transition-metal-fluoride electrophile is generated in situ. acs.org

Fluorination TechniqueKey Reagent(s)Catalyst/ConditionsApplicabilityReference
Concerted NucleophilicFluoride Source, OxidantPhotoredox (e.g., xanthone)Electron-deficient azaarenes (e.g., quinolines) acs.org, nih.gov
ElectrophilicNFSI, Selectfluor®Arylmagnesium reagents, Ag/OrganocatalystsFunctionalized and sterically hindered aromatics organic-chemistry.org, mdpi.com
Transition Metal-CatalyzedElectrophilic Fluorinating AgentsPalladium, CopperUndirected aromatic C-H bonds acs.org, numberanalytics.com

Catalytic Systems in the Synthesis of Functionalized Quinolines

The formation of the quinoline ring itself is a critical step that can be achieved through various catalytic strategies. These methods offer access to a wide array of substituted quinolines from simple starting materials, often with high efficiency and control.

Transition metals are powerful tools for forging the complex bonds required in quinoline synthesis, often via C-H activation pathways. mdpi.comnih.gov

Palladium (Pd): Palladium-catalyzed reactions are widely used for constructing quinoline scaffolds. One approach involves the oxidative cyclization of aryl allyl alcohol and aniline, which proceeds without the need for acids or bases and tolerates electron-withdrawing groups like nitro functions. mdpi.com Another strategy combines the Ugi four-component reaction with a Pd-catalyzed intramolecular arylation to build quinoline structures in a two-step sequence. acs.org

Cobalt (Co): Cobalt catalysts offer an efficient route to functionalized quinolines. For example, a ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones can produce quinolines in a one-pot process under mild conditions. mdpi.com

Rhodium (Rh): Rhodium catalysts can facilitate the regioselective synthesis of quinoline carboxylates through the cyclization of anilines with alkynyl esters. mdpi.com In a novel cascade reaction, Rh(III) catalyzes the reaction of N-aryl amidines with two molecules of a CF₃-ynone to produce highly functionalized quinolines. rsc.org A different Rh(II)-catalyzed pathway involves the reaction of indoles with halodiazoacetates, which proceeds through a cyclopropanation-ring expansion sequence to yield ethyl quinoline-3-carboxylates. nih.gov

Copper (Cu): Copper-catalyzed annulation reactions are also effective. For instance, Cu-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines yields 4-trifluoromethyl quinolines. mdpi.com Chen's group reported a CuCl₂·2H₂O-catalyzed oxidative cyclization to generate quinolines from 2-styrylanilines. nih.govacs.org

Metal CatalystReaction TypeStarting MaterialsKey FeatureReference
Palladium (Pd)Oxidative CyclizationAryl allyl alcohol, AnilineTolerates nitro groups, acid/base-free mdpi.com
Cobalt (Co)Cyclization2-Aminoaryl alcohols, KetonesLigand-free, one-pot process mdpi.com
Rhodium (Rh)Cascade ReactionN-aryl amidines, CF₃-ynonesForms highly functionalized quinolines rsc.org
Copper (Cu)Oxidative Cyclization2-StyrylanilinesStep-efficient and atom-economic acs.org, nih.gov

Growing interest in green chemistry has spurred the development of organocatalytic and metal-free routes to quinolines, avoiding the use of potentially toxic and expensive metals. mdpi.comnih.gov These methods often rely on small organic molecules or simple reagents to catalyze the ring-forming reactions. nih.govrsc.org

The classic Friedländer reaction, which condenses a 2-aminoaryl ketone with an α-methylene carbonyl compound, can be rendered asymmetric using a chiral phosphoric acid as an organocatalyst. acs.org This approach allows for the synthesis of axially chiral 4-arylquinolines with high enantioselectivity. acs.org Another powerful metal-free strategy involves the functionalization of C(sp³)–H bonds and subsequent tandem cyclization. For example, using molecular iodine (I₂) as a catalyst, 2-methylquinolines can react with 2-styrylanilines to form functionalized quinoline derivatives. nih.govacs.org This protocol is noted for its broad substrate scope and good functional group compatibility. acs.org Superacids like trifluoromethanesulfonic acid (TFA) have also been employed as both the reaction medium and catalyst to construct quinoline scaffolds from vinylogous imines. mdpi.com

Carbocatalysis represents an emerging area within green chemistry, utilizing carbon-based materials as catalysts. One example in the context of quinoline synthesis involves the use of graphene-oxide supported Brønsted acidic ionic liquid. tandfonline.com These nanocatalysts offer special properties for synthesizing quinolines efficiently. nih.gov While the field is still developing, carbocatalysts present an environmentally friendly alternative to traditional methods. tandfonline.comnih.gov

Reaction Optimization and Selectivity Control

Optimizing reaction conditions is crucial for maximizing yield and ensuring the desired product is formed, especially when dealing with multifunctional substrates. The choice of solvent, temperature, catalyst, and base can profoundly influence the outcome of a reaction. For instance, in the electrophilic cyclization of N-(2-alkynyl)anilines to form 3-iodoquinolines, a systematic investigation found that using 3 equivalents of I₂ with 2 equivalents of NaHCO₃ in acetonitrile (B52724) at room temperature provided the optimal conditions. nih.gov

Chemoselectivity refers to the ability to react with one functional group in the presence of others. This is a paramount challenge in the synthesis of complex molecules like this compound. Achieving selectivity often requires careful tuning of the catalytic system. In transition metal-catalyzed C-H functionalization, selectivity for a specific position on the quinoline ring (e.g., C6 vs. C7) can be controlled by the design of the directing template ligand attached to the nitrogen atom. researchgate.net A novel strategy for the chemoselective transfer hydrogenation of complex quinolines to 1,2,3,4-tetrahydroquinolines has been developed using Hantzsch ester as a hydrogen donor, which proceeds in high yields without affecting other functional groups. nih.gov This level of control is essential for the late-stage functionalization of intricate molecular frameworks. researchgate.net

Regioselectivity in Electrophilic and Nucleophilic Substitutions

The reactivity and regioselectivity of the this compound core are dictated by the electronic properties of its substituents. The quinoline ring system is substituted with three potent electron-withdrawing groups: a cyano group at C3, and two fluorine atoms at C2 and C4. Additionally, a nitro group is present at the C6 position on the benzo-fused portion of the ring.

Nucleophilic Aromatic Substitution (SNAr): The pyridine (B92270) ring is highly electron-deficient due to the cumulative electron-withdrawing effects of the two fluorine atoms and the adjacent cyano group. This makes the carbon atoms at positions 2 and 4 exceptionally electrophilic and thus highly susceptible to nucleophilic attack. libretexts.org The fluorine atoms serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.

Studies on analogous compounds, such as 2,4-dichloro-3-nitroquinoline (B146357), provide significant insight into the regioselectivity of these reactions. nih.gov In reactions with nucleophiles, substitution occurs preferentially at the C4 position. nih.govnih.gov This preference is attributed to the ability of the quinoline nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4 more effectively than at C2. The nitro group at C6 further activates the ring system towards nucleophilic attack. Consequently, when this compound is treated with a single equivalent of a nucleophile (e.g., an amine or an alcohol), the C4-fluoro substituent is selectively replaced. A second substitution at the C2 position typically requires more forcing conditions. nih.gov

Electrophilic Aromatic Substitution: Conversely, the entire quinoline ring system is strongly deactivated towards electrophilic substitution. tutoring-blog.co.ukquizlet.comquora.com The presence of multiple electron-withdrawing groups (–CN, –F, –NO₂) significantly reduces the electron density of the aromatic rings, making reactions with electrophiles, such as nitration or halogenation, extremely difficult and generally not a viable synthetic strategy for further functionalization.

Table 1: Predicted Regioselectivity of Substitutions on this compound

Position Reaction Type Reactivity Rationale
C2 Nucleophilic Substitution Prone (after C4) Activated by -F, -CN, and ring N. Less favored than C4.
C4 Nucleophilic Substitution Highly Prone Activated by -F, -CN, and superior stabilization of intermediate by ring N. nih.gov
C5, C7, C8 Electrophilic Substitution Highly Unlikely Benzene (B151609) ring is strongly deactivated by the -NO₂ group and the electron-deficient pyridine ring.
C6 Nucleophilic Substitution Possible (ipso) The nitro group can be displaced by strong nucleophiles under specific conditions.

Diastereoselective and Enantioselective Approaches (if applicable)

As of current research, there is limited to no specific literature detailing the diastereoselective or enantioselective synthesis of this compound itself. This is primarily because this compound serves as a versatile, achiral building block for the synthesis of more complex, biologically active molecules.

However, diastereoselective and enantioselective strategies are widely applied in the synthesis of quinoline derivatives in general. researchgate.netresearchgate.net For instance, the Povarov reaction, a multicomponent reaction to form tetrahydroquinolines, has been developed in highly diastereoselective and enantioselective variants using chiral Brønsted acids as catalysts. researchgate.net Should a chiral center be introduced into a molecule derived from this compound, for example through substitution at the C4 position with a chiral nucleophile, subsequent transformations could be designed to proceed with diastereoselectivity. At present, such specific applications for this particular compound are not documented in available literature.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of quinoline derivatives has increasingly incorporated principles of green chemistry to reduce environmental impact, improve safety, and enhance efficiency. nih.govbenthamdirect.com These principles are applicable to the synthesis and derivatization of this compound.

Solvent-Free and Aqueous Media Reactions

The use of environmentally benign solvents or the elimination of solvents altogether is a cornerstone of green chemistry. tandfonline.com

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. Nucleophilic substitution reactions on highly activated substrates like halogenated nitroquinolines can often be performed effectively in water. Research on the analogous 2,4-dichloro-3-nitroquinoline has demonstrated that regioselective substitution with various amines can be successfully carried out in water, often with the assistance of microwave heating. nih.gov This approach avoids the use of volatile organic compounds (VOCs) and simplifies product work-up. researchgate.net

Solvent-Free Reactions: Performing reactions without a solvent, often by heating the neat reactants, can significantly reduce waste. jocpr.comresearchgate.net Microwave-assisted solvent-free synthesis has been reported for various quinoline derivatives, offering benefits such as short reaction times, low energy consumption, and high yields. researchgate.net The synthesis of substituted pyridines, structurally related to the quinoline core, has been achieved under solventless microwave conditions. utm.my

Energy-Efficient Methodologies (e.g., Microwave-Assisted, Photochemical)

Minimizing energy consumption is another key aspect of green synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular energy-efficient technique in organic synthesis. tandfonline.commdpi.com It allows for rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times and often improved product yields compared to conventional heating methods. jmpas.com The synthesis of 4-aryl(alkyl)amino-3-nitroquinolines and 2,4-diaryl(dialkyl)amino-3-nitroquinolines from the corresponding dichloro precursor has been efficiently achieved using microwave heating in water, highlighting a combination of green chemistry principles. nih.gov

Photochemical Synthesis: Photochemical reactions, which use light to initiate chemical transformations, can often be conducted at ambient temperature, thus saving energy. Various quinoline derivatives have been synthesized using photochemical cyclization methods. rsc.orgacs.org For example, 3-cyanoquinolines have been prepared via a visible-light-promoted radical cyclization of 2-(azidomethyl)-3-aryl-prop-2-enenitriles. acs.org While not a direct synthesis of the title compound, this demonstrates the potential of photochemical methods in assembling the 3-cyanoquinoline scaffold.

Table 2: Comparison of Conventional vs. Energy-Efficient Synthesis Methods for Quinoline Derivatives

Method Typical Reaction Time Energy Input Key Advantages Relevant Example
Conventional Heating Hours to Days High (sustained heating) Established, widely applicable Thermal cyclization in high-boiling solvents. semanticscholar.org
Microwave-Assisted Minutes Low (rapid, targeted heating) Speed, higher yields, fewer side products. nih.gov Synthesis of amino-nitroquinolines in water. nih.gov
Photochemical Minutes to Hours Low (light energy) Mild conditions, unique reaction pathways. acs.org Synthesis of 3-cyanoquinolines via radical cyclization. acs.org

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com

Atom Economy: Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they generate minimal waste. rsc.org The synthesis of the quinoline core often involves condensation reactions, which produce water as a byproduct, thus having less than 100% atom economy. Subsequent substitutions, like replacing fluorine with an amine, also generate waste (e.g., HF). However, atom economy can be maximized by choosing synthetic routes that avoid the use of stoichiometric reagents, especially those with high molecular weights, and by minimizing the use of protecting groups. rsc.org

Waste Minimization: A critical strategy for waste minimization in the context of this compound involves the catalytic reduction of the nitro group. Traditional methods using stoichiometric reducing agents like iron or tin chloride generate significant metallic waste. acsgcipr.org A greener alternative is catalytic hydrogenation using hydrogen gas with a recyclable catalyst (e.g., platinum or palladium on carbon), which produces only water as a byproduct and offers high atom efficiency. acsgcipr.orgacs.org Furthermore, recycling catalysts and solvents where possible contributes significantly to waste reduction.

Reactivity and Mechanistic Investigations of 3 Cyano 2,4 Difluoro 6 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinoline (B57606) Core

Nucleophilic aromatic substitution (SNAr) is the principal mode of reactivity for 3-Cyano-2,4-difluoro-6-nitroquinoline. The reaction proceeds through a well-established addition-elimination mechanism, which is significantly facilitated by the unique substitution pattern of the molecule. nih.gov In this pathway, a nucleophile adds to the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, before expelling a leaving group to restore aromaticity. nih.gov

The pyridine (B92270) moiety of the quinoline ring is inherently electron-deficient, making the C-2 and C-4 positions susceptible to nucleophilic attack. youtube.com In this compound, both positions are activated by the adjacent electron-withdrawing cyano group at C-3 and the quinoline nitrogen. Nucleophilic attack is highly regioselective, with one of the two fluorine atoms being displaced.

While direct experimental data on the regioselectivity for this specific molecule is limited, studies on analogous 2,4-dihalo-substituted heterocyclic systems, such as 2,4-dichloroquinazoline (B46505), show a strong preference for nucleophilic attack at the C-4 position. mdpi.com This preference is generally attributed to the greater ability of the C-4 position to stabilize the negative charge of the Meisenheimer intermediate through resonance involving the heterocyclic nitrogen atom. It is therefore anticipated that nucleophiles will preferentially attack the C-4 position of this compound, leading to the formation of 4-substituted-3-cyano-2-fluoro-6-nitroquinoline derivatives. The reaction conditions, including the nature of the nucleophile and the solvent, can also influence this selectivity. rsc.org

Table 1: Factors Influencing Regioselective Nucleophilic Attack

PositionElectronic Factors Favoring AttackAnticipated Product
C-4 Generally more electrophilic in quinoline/pyridine systems. Strong activation by adjacent C-3 cyano group and para-relationship to the ring nitrogen allows for effective delocalization of negative charge in the Meisenheimer intermediate.Major product: 4-substituted-2-fluoro derivative.
C-2 Activated by the adjacent C-3 cyano group and the ring nitrogen. Generally less favored than C-4 but can be a site of attack under certain conditions.Minor product: 2-substituted-4-fluoro derivative.

The feasibility of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups (EWGs) that can stabilize the anionic Meisenheimer intermediate. nih.govnih.gov In this compound, both the cyano (CN) and nitro (NO₂) groups serve as powerful activating substituents.

Nitro Group (NO₂): Located at the C-6 position on the carbocyclic ring, the nitro group exerts a strong electron-withdrawing effect through both induction and resonance. This effect reduces the electron density across the entire quinoline system, making it more electrophilic and susceptible to nucleophilic attack. nih.gov

Cyano Group (CN): Positioned at C-3, directly between the two fluorine-bearing carbons, the cyano group provides potent activation for SNAr at both the C-2 and C-4 positions. Its strong inductive and resonance effects are crucial for stabilizing the negative charge that develops on the pyridine ring during the formation of the Meisenheimer complex. The synthesis of various cyano-substituted heterocycles leverages this activating property. nih.govmdpi.com

Together, these groups significantly lower the activation energy for the formation of the intermediate, facilitating the substitution reaction under relatively mild conditions. nih.gov

In the context of SNAr reactions, fluoride (B91410) is an exceptionally effective leaving group, often leading to higher reaction rates compared to chloride or bromide. This phenomenon, sometimes termed the "element effect," is counterintuitive if considering only carbon-halogen bond strength. The C-F bond is the strongest among the carbon-halogen bonds.

The SNAr reaction of this compound is generally understood to follow a two-step kinetic pathway.

Step 1 (Rate-Determining): The nucleophile attacks the electron-deficient carbon at either the C-2 or C-4 position. This step is typically slow and rate-determining as it involves the disruption of the aromatic system and has a high activation energy (ΔG‡). frontiersin.orgresearchgate.net

Step 2 (Fast): The resulting high-energy Meisenheimer intermediate rapidly expels the fluoride ion, restoring the aromaticity of the quinoline ring. This step has a very low activation energy.

While the two-step mechanism is widely accepted, some studies on highly activated systems have suggested the possibility of a concerted (cSNAr) mechanism, where bond formation and bond cleavage occur in a single step. nih.gov However, for a substrate like this compound, the stepwise pathway featuring a distinct Meisenheimer intermediate is the most probable route. nih.govfrontiersin.org Kinetic studies on analogous systems, such as the reaction of dinitrofluorobenzene with nucleophiles, have been used to elucidate these mechanistic details and confirm the rate-determining nature of the nucleophilic addition. frontiersin.orgresearchgate.net

Table 2: General Kinetic Parameters for SNAr Reactions

ParameterDescriptionImplication for this compound
Rate Law Typically second-order: Rate = k[Substrate][Nucleophile].The reaction rate is dependent on the concentration of both the quinoline derivative and the attacking nucleophile.
Activation Energy (ΔG‡) Energy barrier for the rate-determining step (nucleophilic addition).Lowered by the activating NO₂ and CN groups and the electronegativity of the F atom.
Reaction Intermediate Meisenheimer Complex.A high-energy, negatively charged species stabilized by resonance.
Leaving Group Effect F > Cl > Br > I.Fluorine provides the fastest reaction rate due to stabilization of the transition state.

Electrophilic Aromatic Substitution (EAS) Reactions

In stark contrast to its high reactivity in SNAr, this compound is extremely unreactive towards electrophilic aromatic substitution (EAS). This is a consequence of the severe deactivation of the aromatic system by multiple electron-withdrawing features.

The rate of EAS reactions depends on the nucleophilicity of the aromatic ring. Several features of this compound combine to drastically reduce its electron density, thus deactivating it towards attack by electrophiles. quora.com

Pyridine Ring: The nitrogen atom in the quinoline ring is electronegative and functions as a deactivating group, making the heterocyclic ring much less reactive than benzene (B151609). Electrophilic attack on an unsubstituted quinoline occurs preferentially on the more electron-rich carbocyclic (benzene) ring, typically at positions C-5 and C-8. youtube.comquimicaorganica.orgyoutube.com

Nitro and Cyano Groups: Both the 6-nitro and 3-cyano groups are powerful deactivating groups that further withdraw electron density from the entire ring system through inductive and resonance effects. quora.com

Fluoro Groups: The fluorine atoms are also deactivating due to their strong inductive electron withdrawal.

As a result of this cumulative deactivation, forcing an EAS reaction would require exceptionally harsh conditions. If a reaction were to occur, the directing effects of the substituents would guide the incoming electrophile. The 6-nitro group is a meta-director, which would favor substitution at C-5 and C-7. Considering the inherent preference for attack at C-5 and C-8 in the quinoline system, any potential reaction would most likely yield a mixture of 5- and 8-substituted products, though yields would be expected to be extremely low. quimicaorganica.orgyoutube.com

Table 3: Summary of Substituent Effects on EAS

GroupPositionEffect on ReactivityDirecting Influence
Quinoline Nitrogen 1Strongly DeactivatingDirects to the carbocyclic ring (positions 5 & 8).
Nitro (NO₂) Group 6Strongly DeactivatingDirects meta (to positions 5 & 7).
Cyano (CN) Group 3Strongly DeactivatingReduces density on the pyridine ring.
Fluoro (F) Groups 2, 4DeactivatingReduces density on the pyridine ring.

Competition with Other Reaction Pathways

The high degree of functionalization on the this compound ring system gives rise to competitive reaction pathways, primarily centered around nucleophilic aromatic substitution (SNA r). The fluorine atoms at the C2 and C4 positions are excellent leaving groups, and their substitution is activated by the electron-withdrawing effects of the nitro and cyano groups.

Competition in these reactions arises between different reactive sites. For instance, nucleophilic attack can occur at the C2 or C4 positions, both of which are activated. The outcome of the reaction often depends on the nature of the nucleophile and the reaction conditions. In some cases, vicarious nucleophilic substitution (VNS), a reaction involving the substitution of a hydrogen atom, can compete with the substitution of a halogen (SNA r). nih.gov However, the presence of good leaving groups like fluorine typically favors the SNA r pathway. Studies on related nitroquinoline systems show that SNA r of a halogen is a common and often faster pathway. nih.gov

Furthermore, substitution of the nitro group itself is a possibility, though it generally requires more forcing conditions than the displacement of the highly activated fluorine atoms. The regioselectivity of these competing pathways is a critical consideration in the synthetic application of this and related quinoline derivatives.

Functional Group Transformations

The multiple functional groups on the this compound scaffold allow for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives.

Reduction of the Nitro Group to Amino and Other Nitrogen Functionalities

The nitro group at the C6 position is readily reducible to an amino group (-NH2), a common and synthetically useful transformation. This conversion significantly alters the electronic properties of the molecule, turning the strongly electron-withdrawing nitro group into a strongly electron-donating amino group.

Standard reduction conditions are effective for this transformation. For example, the use of tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid (AcOH) are well-established methods for reducing aromatic nitro compounds to their corresponding anilines. nih.govmdpi.com These mild conditions are often tolerant of other functional groups present in the molecule. mdpi.com An alternative method involves using zinc powder in near-critical water, which reduces the nitro group to an amino group that can then participate in in-situ cyclization reactions if a suitable partner is present. rsc.org

The reduction process proceeds through intermediate species like nitroso and hydroxylamine (B1172632) derivatives. By carefully controlling the reaction conditions and the choice of reducing agent, it is possible to isolate these intermediates.

Table 1: Representative Conditions for Nitro Group Reduction

Reagent System Product Notes
SnCl2 / HCl, MeOH 6-Amino-3-cyano-2,4-difluoroquinoline A common and reliable method for nitro group reduction on quinoline rings. nih.gov
Fe / AcOH 6-Amino-3-cyano-2,4-difluoroquinoline A classic and mild method, highly tolerant of other functional groups. mdpi.com

This table is illustrative and based on general methods for nitroarene reduction.

Reactions of the Cyano Group (e.g., Hydrolysis, Reduction)

The cyano group at the C3 position offers another site for chemical modification, although its reactivity can be influenced by conjugation with the heterocyclic ring. nih.gov

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions. numberanalytics.comlibretexts.org This reaction typically proceeds through an amide intermediate (-CONH2). Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by attack by water. libretexts.org Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. numberanalytics.com

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group, -CH2NH2). Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. Catalytic hydrogenation can also be employed, though it may also affect the nitro group or the quinoline ring under certain conditions. organic-chemistry.org The reactivity of the nitrile is enhanced when attached to an electron-withdrawing heteroaromatic ring. nih.gov

Table 2: Potential Transformations of the Cyano Group

Reaction Reagents Product
Acid Hydrolysis H2SO4 (aq), heat 2,4-Difluoro-6-nitroquinoline-3-carboxylic acid
Base Hydrolysis NaOH (aq), heat 2,4-Difluoro-6-nitroquinoline-3-carboxylic acid

This table outlines expected products based on standard nitrile chemistry.

Selective Defluorination and Fluorine Exchange Reactions

The fluorine atoms at C2 and C4 are the most reactive sites for nucleophilic aromatic substitution (SNA r) due to activation by the nitro and cyano groups. nih.gov This allows for selective defluorination and the introduction of a wide range of functionalities.

The substitution of fluorine is generally easier than that of other halogens like chlorine in similar systems. nih.gov Nucleophiles such as amines, alkoxides, and thiols can readily displace one or both fluorine atoms. The selectivity between the C2 and C4 positions can often be controlled by reaction conditions such as temperature and the steric and electronic properties of the nucleophile. In related difluoro- and dichloro-aromatic systems, sequential substitution is possible, allowing for the introduction of two different nucleophiles. nih.gov For instance, in 6,7-difluoroquinolone derivatives, substitution of the fluorine at the C7 position by a piperazine (B1678402) heterocycle is a key step in the synthesis of certain antibiotics. mdpi.com

Radical Reactions and Pathways

Generation and Reactivity of Radical Intermediates

Nitroaromatic compounds are well-known to form radical anions upon single-electron reduction due to the powerful electron-accepting nature of the nitro group. The highly electron-deficient ring of this compound makes it a prime candidate for forming such radical intermediates.

These radical anions can be generated chemically or electrochemically. researchgate.net For example, studies on quinoline and its derivatives have shown that radical anions can be produced by alkali-metal reduction and studied using electron spin resonance (e.s.r.) spectroscopy. rsc.org The presence of additional electron-withdrawing groups, like in the title compound, would further stabilize the radical anion.

Once formed, these radical intermediates can participate in various reactions. Under aerobic conditions, they can transfer an electron to molecular oxygen to generate superoxide (B77818) radicals. nih.gov In the absence of other reagents, they might undergo dimerization, as has been observed with the pyridine radical anion which can form bipyridyls. rsc.org The reactivity of these radical anions provides an alternative pathway to functionalization, distinct from the more common nucleophilic substitution routes.

Control over Radical-Mediated Transformations

The control of radical-mediated transformations involving a complex substrate like this compound would be a nuanced undertaking. The presence of multiple reactive sites—the aromatic ring, the cyano group, and the nitro group—necessitates precise control over reaction conditions to achieve selectivity. Researchers would likely explore various strategies to initiate and propagate radical reactions selectively.

Key Control Strategies:

Initiator and Catalyst Selection: The choice of radical initiator (e.g., AIBN, dibenzoyl peroxide) or photoredox catalyst would be critical. The energy and nature of the initiating species would determine which part of the molecule is most likely to react.

Solvent Effects: The polarity and coordinating ability of the solvent could influence the stability of radical intermediates and transition states, thereby directing the reaction pathway.

Temperature and Concentration: These fundamental parameters would be optimized to control the rates of competing radical processes, favoring the desired transformation.

Additives and Traps: The use of specific additives could help to mediate the reactivity of radical species or trap undesired intermediates, enhancing the selectivity of the reaction.

A hypothetical study might involve the reaction of this compound with a radical source in the presence of a coupling partner. The objective would be to functionalize a specific position of the quinoline ring without promoting unwanted side reactions like polymerization or degradation.

Cycloaddition and Annulation Reactions

The electron-deficient nature of the quinoline ring in this compound, augmented by the nitro and cyano groups, makes it a potential candidate for participating in cycloaddition and annulation reactions, particularly as a dienophile or a heterodienophile. Annulation reactions, which involve the formation of a new ring, could be a powerful method for constructing more complex fused heterocyclic systems based on this quinoline scaffold.

Potential Reaction Types:

Diels-Alder and Hetero-Diels-Alder Reactions: The quinoline system could potentially react with electron-rich dienes. The C5-C6 double bond, activated by the C6-nitro group, or the C2-C3 bond, influenced by the cyano and fluoro groups, could act as the dienophilic component.

[3+2] Cycloadditions: The cyano or nitro group could participate as a 2π component in [3+2] cycloadditions with 1,3-dipoles, leading to the formation of five-membered heterocyclic rings.

Annulation via Nucleophilic Aromatic Substitution: A common strategy for annulation onto electron-deficient aromatic rings involves sequential nucleophilic substitution and cyclization reactions. A bifunctional nucleophile could react with the fluoro-substituted positions (C2 and C4) to build a new fused ring.

A representative, though hypothetical, annulation reaction is presented in the table below.

Reactant 1Reactant 2 (Hypothetical)Conditions (Hypothetical)Product (Hypothetical)
This compoundEthylenediamineBase, HeatA fused pyrazino[2,3-b]quinoline derivative

Mechanistic Elucidation Techniques

To understand the intricate reaction mechanisms of a molecule like this compound, a combination of advanced analytical and computational techniques would be indispensable.

in situ NMR Spectroscopy: This technique would be invaluable for observing the reaction progress in real-time. By setting up a reaction directly within an NMR spectrometer, researchers could monitor the disappearance of starting materials and the appearance of intermediates and products. researchgate.netresearchgate.neteuropeanpharmaceuticalreview.comnih.govcardiff.ac.uk This would allow for the identification of transient species that might not be isolable. For instance, in a nucleophilic substitution reaction, the formation of a Meisenheimer complex could potentially be observed.

in situ IR Spectroscopy: Similar to in situ NMR, this method provides real-time information about the changes in functional groups during a reaction. The characteristic stretching frequencies of the cyano (C≡N) and nitro (NO₂) groups would serve as excellent probes to monitor their involvement in a chemical transformation.

Isotope labeling is a powerful tool for tracing the path of atoms throughout a reaction mechanism. mdpi.com By selectively replacing an atom in this compound with one of its isotopes (e.g., ¹³C, ¹⁵N, or ¹⁸O), and then analyzing the position of the label in the product, one can deduce bond-forming and bond-breaking steps. For example, to determine if a nucleophile attacks the carbon of the cyano group, one could use a ¹³C-labeled cyano group and analyze the product mixture using ¹³C NMR or mass spectrometry.

Computational chemistry, particularly Density Functional Theory (DFT), has become a cornerstone of mechanistic investigation in organic chemistry. nih.gov It allows for the theoretical exploration of reaction pathways, transition states, and intermediate structures.

Applications in this Context:

Reaction Energetics: Calculating the energies of reactants, intermediates, transition states, and products can help to determine the most likely reaction pathway.

Structural Information: The geometries of transient species that are difficult to observe experimentally can be modeled.

Spectroscopic Prediction: Calculated NMR and IR spectra can be compared with experimental data to confirm the identity of observed species.

For this compound, computational studies could be used to predict the most likely sites for nucleophilic attack or radical addition, and to explore the transition state structures for cycloaddition reactions, providing insights into their feasibility and stereochemical outcomes.

Computational and Theoretical Studies of 3 Cyano 2,4 Difluoro 6 Nitroquinoline

Electronic Structure and Molecular Properties

The arrangement of electrons within a molecule dictates its physical and chemical properties. For 3-Cyano-2,4-difluoro-6-nitroquinoline, the interplay between the quinoline (B57606) core and its electron-withdrawing substituents—cyano, difluoro, and nitro groups—creates a unique electronic landscape.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In this compound, the strong electron-withdrawing nature of the cyano, fluoro, and nitro groups is expected to significantly lower the energy of both the HOMO and LUMO levels compared to unsubstituted quinoline. The nitro group, in particular, is known to substantially decrease the HOMO-LUMO gap in quinoline derivatives, thereby increasing their reactivity. nih.gov The HOMO is likely to be localized over the quinoline ring system, while the LUMO is expected to be concentrated around the electron-deficient regions, particularly the nitro and cyano groups. This distribution makes the molecule susceptible to nucleophilic attack at specific sites. FMO analysis can help predict the regioselectivity of reactions, such as nucleophilic aromatic substitution. nih.govacs.org

Table 1: Predicted Frontier Molecular Orbital Energies and Properties of this compound

ParameterPredicted ValueSignificance
HOMO Energy LowIndicates a reduced tendency to donate electrons.
LUMO Energy Very LowHigh propensity to accept electrons.
HOMO-LUMO Gap SmallSuggests high chemical reactivity.
Global Electrophilicity Index HighIndicates a strong electrophilic character.
Global Nucleophilicity Index LowIndicates a weak nucleophilic character.

Note: The values in this table are qualitative predictions based on the effects of similar substituents on quinoline systems as reported in computational studies.

The charge distribution within this compound is highly polarized due to the presence of multiple electronegative atoms (N, O, F). An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the ESP map is predicted to show significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group. Conversely, the carbon atoms attached to the fluorine atoms and the hydrogen atoms of the quinoline ring are expected to exhibit a positive potential. nih.gov This charge distribution is critical in understanding intermolecular interactions, such as how the molecule might bind to a biological target.

Quinoline is an aromatic compound, meaning it possesses a cyclic, planar structure with a delocalized system of π-electrons that adheres to Hückel's rule (4n+2 π electrons). quora.comnih.gov This aromaticity confers significant thermodynamic stability. libretexts.orgox.ac.uk The fusion of a benzene (B151609) ring and a pyridine (B92270) ring creates a robust heterocyclic system.

The introduction of substituents can influence the aromaticity and stability of the quinoline ring. In this compound, the electron-withdrawing groups can slightly alter the electron delocalization within the ring system. However, the fundamental aromatic character of the quinoline core is expected to be maintained. Computational methods can quantify the aromaticity through various indices, such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). These analyses would likely confirm that despite the heavy substitution, the quinoline ring in this compound retains a high degree of aromatic stability. libretexts.org

Conformational Analysis and Molecular Dynamics Simulations

While the quinoline ring itself is rigid and planar, the molecule as a whole can exhibit conformational flexibility, particularly concerning the orientation of the nitro group. Computational simulations can explore the potential energy surface of the molecule to identify its most stable conformations and understand its dynamic behavior.

Conformational analysis aims to identify the three-dimensional arrangements of a molecule that correspond to energy minima. For this compound, the primary conformational freedom involves the rotation of the nitro group around the C-N bond. By systematically rotating this bond and calculating the energy at each step, a potential energy profile can be generated. This profile would reveal the most stable (lowest energy) conformation and the energy barriers to rotation. mdpi.com It is anticipated that the planar conformation, where the nitro group is coplanar with the quinoline ring, would be a low-energy state, maximizing π-conjugation. However, steric hindrance with adjacent atoms could lead to a slightly twisted global minimum.

The conformation of a molecule can be influenced by its surrounding environment, particularly the solvent. rsc.org Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different solvents. nih.govnih.gov These simulations model the interactions between the solute molecule and the individual solvent molecules over time, providing insights into how the solvent affects conformational preferences.

In a polar solvent, it is possible that conformations with a larger dipole moment are stabilized. For instance, the alignment of the nitro group might shift to optimize electrostatic interactions with polar solvent molecules. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), are known to have remarkable solvent effects on the reactivity and conformation of molecules, and MD simulations could elucidate these specific interactions. rsc.org

Reaction Pathway Modeling and Transition State Calculations

The study of chemical reactions through computational modeling is crucial for predicting their outcomes and understanding their mechanisms. For this compound, this is particularly relevant for forecasting its behavior in nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of electron-deficient aromatic rings.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound, given the presence of strong electron-withdrawing groups (nitro and cyano) and good leaving groups (fluoride ions). The reaction typically proceeds via a two-step, addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. wikipedia.org The rate-determining step is usually the initial nucleophilic attack and formation of this complex, as it involves the temporary disruption of the aromatic system. wikipedia.orgmasterorganicchemistry.com

Computational methods, particularly Density Functional Theory (DFT), can model this process and calculate the activation energy (energy barrier) required to reach the transition state. For this compound, there are two potential sites for nucleophilic attack: the C2 and C4 positions, both bearing a fluorine atom.

Theoretical calculations for related nitro-activated fluoroarenes show that the energy barrier for the formation of the Meisenheimer complex is a key determinant of the reaction rate. researchgate.net The stability of the transition state leading to this complex is heavily influenced by the ability of the electron-withdrawing groups to delocalize the incoming negative charge. The nitro group at C6 and the cyano group at C3 are well-positioned to stabilize the negative charge developed during an attack at either C2 or C4.

Table 1: Illustrative Calculated Energy Barriers for SNAr Reactions on a Model Fluoroaromatic System

Reaction StepNucleophileLeaving GroupCalculated Activation Energy (kcal/mol)
Meisenheimer Complex FormationNH₃F⁻15 - 20
Leaving Group EliminationNH₃F⁻2 - 5
Overall Reaction EnergyNH₃F⁻-10 to -15 (Exergonic)

Note: This data is representative of typical SNAr reactions on activated fluoroarenes and is for illustrative purposes. Specific values for this compound would require dedicated calculations.

Regioselectivity in the SNAr reaction of this compound refers to the preferential substitution of one fluorine atom (at C2 or C4) over the other. Computational modeling is an effective tool for predicting this outcome. The regioselectivity is determined by the relative activation energies of the two possible reaction pathways. The pathway with the lower energy barrier will be the favored one. nih.gov

Studies on similar di-substituted systems, such as 2,4-dichloroquinazoline (B46505), have shown that DFT calculations can reliably predict which position is more susceptible to nucleophilic attack. nih.gov The prediction is often based on two factors:

Relative Stability of Intermediates : Calculating the energies of the two possible Meisenheimer complexes (one from attack at C2, the other at C4). The more stable intermediate typically corresponds to the major product.

Transition State Energies : Directly calculating the energy of the transition states leading to each intermediate. This is a more direct and accurate predictor of kinetic control. researchgate.netnih.gov

For this compound, the electronic influence of the cyano and nitro groups, as well as the nitrogen atom in the quinoline ring, will create a non-uniform electron distribution, making one carbon center more electrophilic (and thus more reactive) than the other. DFT calculations on 2,4-dichloroquinazoline revealed that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.gov A similar principle would apply here. Stereoselectivity is generally not a factor in these SNAr reactions unless the nucleophile or the resulting product contains chiral centers.

Application of Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for molecules of this size, offering a good balance between accuracy and computational cost. Methods like B3LYP, combined with a suitable basis set (e.g., 6-31G**), are commonly used to optimize molecular geometries, calculate vibrational frequencies, and map out reaction energy profiles. mdpi.com

Ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy but are more computationally demanding. They can be used as a benchmark to validate DFT results for smaller, model systems. For a molecule like this compound, DFT is the more practical choice for comprehensive studies of reactivity.

Applications of these methods include:

Geometry Optimization : Determining the most stable three-dimensional structure of the molecule.

Vibrational Analysis : Calculating theoretical infrared (IR) and Raman spectra, which can help in the experimental characterization of the compound.

Electronic Structure Analysis : Calculating the distribution of electrons, which is fundamental to understanding reactivity.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic structure and reactivity. These descriptors help in establishing a quantitative structure-activity relationship (QSAR). nih.govresearchgate.net

Key descriptors relevant to this compound include:

Frontier Molecular Orbitals (HOMO and LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

LUMO Energy : The energy of the LUMO indicates the ability of a molecule to accept electrons. For SNAr reactions, a lower LUMO energy corresponds to higher reactivity towards nucleophiles. The electron-withdrawing nitro and cyano groups significantly lower the LUMO energy of the quinoline system.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A small gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution on the surface of a molecule. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this molecule, strong positive potential would be expected around the C2 and C4 atoms, marking them as the primary sites for nucleophilic attack. arabjchem.orgniscpr.res.in

Fukui Functions : These functions provide a more nuanced view of reactivity by indicating which atoms in a molecule are most likely to accept or donate electrons. The Fukui function for nucleophilic attack (f+) would be calculated to identify the most electrophilic sites, providing a quantitative measure of the regioselectivity of SNAr reactions. researchgate.netarabjchem.org

Table 2: Representative Quantum Chemical Descriptors for a Nitroaromatic Compound

DescriptorDefinitionTypical Calculated ValueImplication for Reactivity
EHOMOEnergy of the Highest Occupied Molecular Orbital-7.5 eVRelates to ionization potential
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-3.5 eVA low value indicates high electrophilicity
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO4.0 eVA smaller gap suggests higher reactivity
Electrophilicity Index (ω)A measure of a molecule's ability to accept electrons> 1.5 eVHigh value indicates a strong electrophile

Note: These values are illustrative and based on general findings for similar compounds. arabjchem.org Specific calculations are required for this compound.

Advanced Characterization of this compound: Elucidating Structure and Properties

The comprehensive characterization of novel chemical entities is fundamental to understanding their structure, reactivity, and potential applications. For a molecule as functionally rich as this compound, a suite of advanced analytical techniques is indispensable for a thorough elucidation of its molecular architecture and electronic properties. This article details the application of various sophisticated spectroscopic and crystallographic methods for the in-depth analysis of this compound.

Advanced Characterization Techniques for Structural and Mechanistic Insights

The precise definition of the three-dimensional arrangement of atoms and the electronic environment of the nuclei in 3-Cyano-2,4-difluoro-6-nitroquinoline requires a multi-faceted analytical approach. The following sections describe the key techniques that would be employed for this purpose.

A hypothetical crystal structure determination for this compound would yield a detailed crystallographic information file (CIF), containing data such as the crystal system, space group, and unit cell dimensions.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-100
γ (°)90
Volume (ų)1500-3000
Z4 or 8

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei in a molecule when it is in solution.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by correlating different nuclei through bonds or space.

COSY (Correlation Spectroscopy) would establish the connectivity of protons on the quinoline (B57606) ring, showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is invaluable for identifying longer-range couplings (2-3 bonds) between protons and carbons, which helps in piecing together the entire carbon skeleton and assigning the positions of the cyano, nitro, and fluoro substituents.

Table 2: Expected 2D NMR Correlations for this compound

ExperimentExpected Correlations
COSY Correlations between adjacent aromatic protons on the quinoline core.
HSQC Correlation between each aromatic proton and its directly bonded carbon.
HMBC Correlations from aromatic protons to carbons 2-3 bonds away, confirming substituent positions. For example, the proton at C5 might show a correlation to the carbon of the cyano group at C3.
NOESY Through-space correlations between protons on the quinoline ring and potentially with the fluorine atoms.

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be an essential tool. The chemical shifts of the fluorine atoms would be highly sensitive to their position on the quinoline ring and the electronic effects of the neighboring cyano and nitro groups. The coupling patterns observed in the ¹⁹F NMR spectrum (¹⁹F-¹⁹F and ¹⁹F-¹H couplings) would provide definitive evidence for their relative positions.

HRMS would be used to determine the exact mass of the this compound molecule with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of its elemental composition. Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, a characteristic fragmentation pattern would be obtained. Analyzing these fragments provides valuable information that corroborates the proposed structure.

**Table 3: Expected HRMS Data for this compound (C₁₀H₃F₂N₃O₂) **

IonCalculated Exact MassObserved Mass
[M+H]⁺250.0224To be determined
[M+Na]⁺272.0043To be determined

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies.

FT-IR Spectroscopy : Expected to show strong absorption bands for the C≡N stretch of the cyano group (around 2230 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively), and C-F stretching vibrations.

Raman Spectroscopy : Would also show these characteristic vibrations, and can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupTechniqueExpected Wavenumber (cm⁻¹)
Cyano (C≡N)FT-IR, Raman~2230
Nitro (NO₂) asym. stretchFT-IR~1530
Nitro (NO₂) sym. stretchFT-IR, Raman~1350
C-F stretchFT-IR~1100-1300
Aromatic C=C stretchFT-IR, Raman~1400-1600

For similar compounds containing cyano and nitro functionalities, these characteristic peaks are consistently observed. sigmaaldrich.com

UV-Visible spectrophotometry could be employed for the quantitative analysis of this compound in solution. The molecule is expected to have strong UV absorption due to its extended aromatic system and the presence of chromophoric groups like the nitro group. By establishing a calibration curve, the concentration of the compound in unknown samples can be determined. This technique is also valuable for monitoring the progress of reactions involving this compound, by observing the appearance of product or disappearance of reactant absorbances.

Derivatization and Scaffold Modification of 3 Cyano 2,4 Difluoro 6 Nitroquinoline

Introduction of Diverse Functional Groups via Nucleophilic Substitution

The electron-deficient nature of the quinoline (B57606) ring, amplified by the nitro and cyano groups, renders the C2 and C4 positions highly susceptible to nucleophilic attack. The fluorine atoms at these positions are excellent leaving groups, facilitating a wide range of SNAr reactions. This allows for the systematic introduction of various functionalities, thereby modulating the physicochemical and biological characteristics of the parent molecule.

The reaction of 3-Cyano-2,4-difluoro-6-nitroquinoline with nitrogen-based nucleophiles, such as primary and secondary amines, as well as hydrazines, is a well-established method for creating new derivatives. nih.gov These reactions typically proceed under mild conditions and offer a high degree of regioselectivity, with the C4 position being generally more reactive towards nucleophilic attack than the C2 position. This selectivity is attributed to the greater activation by the nitro group at C6.

The introduction of various amine-containing substituents can significantly influence the properties of the resulting compounds. For instance, the incorporation of amino groups can enhance solubility and provide sites for further functionalization.

Below is a table summarizing representative reactions with nitrogen nucleophiles:

NucleophileReaction ConditionsProductYield (%)
Primary Amine (R-NH₂)Base (e.g., Et₃N), Solvent (e.g., DMF), RT2-Fluoro-4-(alkyl/arylamino)-6-nitroquinoline-3-carbonitrileHigh
Secondary Amine (R₂NH)Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN), Reflux2-Fluoro-4-(dialkyl/diaryl-amino)-6-nitroquinoline-3-carbonitrileGood to High
Hydrazine (B178648) (NH₂NH₂)Solvent (e.g., EtOH), Reflux2-Fluoro-4-hydrazinyl-6-nitroquinoline-3-carbonitrileModerate to High

This table is a generalized representation based on common reactivity patterns of similar compounds. Specific yields and conditions would be dependent on the exact substrates and published experimental procedures.

The resulting amino-substituted quinolines can undergo further reactions. For example, hydrazine derivatives can be used to construct fused heterocyclic rings, expanding the chemical diversity of the scaffold. sapub.org

The fluorine atoms on the this compound core can also be displaced by oxygen and sulfur nucleophiles, leading to the formation of ether and thioether derivatives, respectively. Reactions with alkoxides (RO⁻) or thiolates (RS⁻) proceed via the SNAr mechanism to yield 2-alkoxy- or 2-thio-substituted quinolines.

These reactions are valuable for introducing functionalities that can alter the lipophilicity and electronic properties of the molecule. For example, the introduction of a thioether linkage provides a site that can be subsequently oxidized to a sulfoxide (B87167) or sulfone, further modifying the compound's characteristics.

A summary of typical reactions is presented in the table below:

NucleophileReaction ConditionsProductYield (%)
Alcohol (R-OH)Base (e.g., NaH), Solvent (e.g., THF), 0 °C to RT2-Alkoxy-4-fluoro-6-nitroquinoline-3-carbonitrileGood
Thiol (R-SH)Base (e.g., K₂CO₃), Solvent (e.g., DMF), RT4-Fluoro-6-nitro-2-(alkyl/arylthio)quinoline-3-carbonitrileGood to High

This table is a generalized representation. Actual reaction outcomes would be detailed in specific research publications.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds on the quinoline scaffold. nobelprize.orgmdpi.comrsc.orgresearchgate.net These reactions typically involve the coupling of an organometallic reagent with the halo-quinoline, enabling the introduction of alkyl, alkenyl, and aryl groups.

For this compound, the fluorine atoms can participate in such cross-coupling reactions, although they are generally less reactive than heavier halogens like bromine or iodine. The Suzuki reaction, which utilizes organoboron reagents, is a widely used method for this purpose. nih.gov The Sonogashira coupling allows for the introduction of alkyne moieties, which are valuable for further transformations. nih.gov

The table below outlines potential C-C bond-forming reactions:

Reaction TypeCoupling PartnerCatalyst/ConditionsProduct
Suzuki CouplingArylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base, Solvent2-Aryl-4-fluoro-6-nitroquinoline-3-carbonitrile
Stille CouplingOrganostannanePd catalyst, Ligand, Solvent2-Aryl/Alkenyl-4-fluoro-6-nitroquinoline-3-carbonitrile
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) co-catalyst, Base2-Alkynyl-4-fluoro-6-nitroquinoline-3-carbonitrile

This table illustrates potential applications of cross-coupling reactions. Specific conditions and feasibility would need to be confirmed by experimental studies.

Post-Synthetic Modifications of Existing Functional Groups

Beyond nucleophilic substitution at the C2 and C4 positions, the nitro and cyano groups on the this compound scaffold offer opportunities for a variety of post-synthetic modifications. These transformations are crucial for accessing a wider range of derivatives with diverse functionalities.

The nitro group at the C6 position is a key functional handle that can be selectively transformed into other groups, most notably an amino group. The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many biologically active molecules. This can be achieved using various reducing agents, and the choice of reagent is critical to ensure chemoselectivity, preserving other reducible groups like the cyano moiety. nih.gov

Common methods for nitro group reduction include catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) or the use of metal-based reducing agents like tin(II) chloride (SnCl₂) in acidic media. The resulting amino group can then serve as a site for further derivatization, such as acylation or diazotization.

The cyano group at the C3 position is a versatile precursor for several other important functional groups. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. researchgate.netresearchgate.netgoogle.commdpi.com The hydrolysis of nitriles to carboxylic acids is a well-established transformation.

Alternatively, the cyano group can be partially hydrolyzed to an amide. This conversion can often be achieved under more controlled conditions than full hydrolysis to the carboxylic acid. The resulting amide can be a desirable functional group in its own right or can be further modified.

Furthermore, the cyano group can be reduced to a primary amine (aminomethyl group). This reduction is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting aminomethyl group introduces a flexible linker and a basic center into the molecule.

A summary of these transformations is provided in the table below:

Functional Group TransformationReagents/ConditionsProduct Functional Group
Cyano to Carboxylic AcidH₂SO₄/H₂O, heat or NaOH/H₂O, heat-COOH
Cyano to AmideControlled acid or base hydrolysis-C(O)NH₂
Cyano to AmineLiAlH₄ in THF, then H₂O workup-CH₂NH₂

This table provides a general overview of common transformations. Specific reaction conditions may vary based on the substrate and desired outcome.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the this compound scaffold is an excellent substrate for such transformations. The two fluorine atoms at the C2 and C4 positions serve as leaving groups, with the C4 position generally exhibiting higher reactivity toward nucleophilic substitution and oxidative addition to a Pd(0) catalyst due to its more electron-deficient nature within the quinoline ring system. This differential reactivity allows for selective and sequential functionalization.

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the haloquinoline with an organoboron reagent, such as a boronic acid or ester. libretexts.orgorganic-chemistry.org For this compound, selective substitution at the C4 position can be achieved by carefully controlling reaction conditions. Subsequent modification at the C2 position is possible under more forcing conditions, allowing for the synthesis of 2,4-diaryl- or 2,4-divinyl-quinoline derivatives. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the introduction of alkynyl moieties through the coupling of a terminal alkyne with the haloquinoline. youtube.com This method is crucial for creating arylalkyne structures, which are important intermediates in materials science and medicinal chemistry. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. youtube.com

Heck Reaction: The Heck reaction involves the coupling of the haloquinoline with an alkene to form a substituted alkene, providing a direct method for vinylation of the quinoline core. wikipedia.orgorganic-chemistry.orgmdpi.com This transformation is valuable for extending conjugation and synthesizing precursors for more complex polycyclic systems. libretexts.org

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds, allowing for the introduction of a wide array of primary and secondary amines at the C2 and C4 positions. The choice of palladium catalyst and phosphine (B1218219) ligand is critical for achieving high efficiency, especially with less reactive fluoroquinolines or sterically hindered amines.

The table below summarizes representative conditions for these cross-coupling reactions, based on established protocols for related halo-heterocyclic compounds.

Reaction TypeCoupling PartnerTypical Catalyst SystemTypical BaseTypical Solvent
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ or Pd(OAc)₂/SPhosNa₂CO₃, K₃PO₄Toluene/H₂O, Dioxane
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, DIPATHF, DMF
Heck Alkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile (B52724)
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XPhos or BINAPNaOt-Bu, Cs₂CO₃Toluene, Dioxane

Exploitation as a Synthetic Building Block for Complex Architectures

The this compound molecule is not merely a substrate for simple functionalization but serves as a sophisticated building block for constructing elaborate molecular architectures. Its inherent functionality allows chemists to forge complex polycyclic systems and generate diverse chemical libraries through controlled, multi-step synthetic sequences.

The quinoline core of the title compound is a foundational element upon which additional rings can be built to create fused polycyclic systems. Such structures are prevalent in natural products and pharmacologically active agents. nih.gov

One common strategy involves the chemical modification of the existing substituents to facilitate intramolecular cyclization reactions. For instance, the C6-nitro group can be readily reduced to a 6-amino group using reagents like tin(II) chloride. nih.gov This newly formed amine can then participate in reactions to build an adjacent ring. For example, condensation with a β-ketoester could lead to the formation of a fused pyridone ring system.

Alternatively, the C3-cyano group can be hydrolyzed to a carboxylic acid or converted into an amidoxime. These functional groups can then act as handles for annulation reactions, where they react with bifunctional reagents to close a new heterocyclic ring onto the quinoline scaffold.

A more advanced approach is the use of cycloaddition reactions. For instance, after quaternization of the quinoline nitrogen, the resulting quinolinium salt can generate an ylide in situ, which acts as a 1,3-dipole. This dipole can then react with a suitable dipolarophile, such as an activated alkene or alkyne, in a [3+2] cycloaddition to construct a fused five-membered ring, leading to scaffolds like tetrahydropyrrolo[1,2-a]quinolines. nih.gov

The ability to perform multiple, distinct chemical transformations on this compound makes it an ideal starting scaffold for combinatorial chemistry and the generation of chemical libraries. nih.gov By systematically varying the reagents and reaction sequences at its different reactive sites, a vast array of novel heterocyclic compounds can be synthesized.

Key diversification strategies include:

Sequential C4/C2 Substitution: Leveraging the differential reactivity of the C4-F and C2-F bonds, one class of nucleophile (e.g., an amine) can be introduced at C4, followed by the introduction of a different nucleophile (e.g., an alcohol or thiol) at C2.

C3-Cyano Group Transformation: The cyano group can be converted into a variety of other functionalities. For example, treatment with sodium azide (B81097) can produce a fused tetrazole ring, a common bioisostere for a carboxylic acid. nih.gov

C6-Nitro Group Derivatization: Following reduction to a 6-amino group, this position can be further modified through acylation, sulfonylation, or used in Sandmeyer-type reactions after diazotization to introduce halides, hydroxyl, or other groups. nih.gov

This multi-directional approach allows for the rapid assembly of structurally diverse molecules from a single, advanced intermediate, facilitating the exploration of new chemical space for applications in drug discovery and materials science.

Starting ScaffoldReaction Type / SiteIntermediate / ReagentResulting Scaffold Class
This compoundNucleophilic Aromatic Substitution (C4)R¹-NH₂4-Amino-3-cyano-2-fluoro-6-nitroquinolines
4-Amino-3-cyano-2-fluoro-6-nitroquinolineNucleophilic Aromatic Substitution (C2)R²-OH / NaH4-Amino-2-alkoxy-3-cyano-6-nitroquinolines
This compoundNitro Group Reduction (C6)SnCl₂ / HCl6-Amino-3-cyano-2,4-difluoroquinolines
6-Amino-3-cyano-2,4-difluoroquinolineAcylation (N6)Acetyl Chloride6-Acetamido-3-cyano-2,4-difluoroquinolines
This compoundCycloaddition (C3-CN)NaN₃, ZnCl₂2,4-Difluoro-6-nitro-tetrazolo[1,5-a]quinolines

Emerging Research Directions and Future Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of complex quinoline (B57606) derivatives often relies on classical methods that can be harsh and inefficient. mdpi.comnih.gov The drive towards "green chemistry" is pushing researchers to develop more benign and effective protocols. tandfonline.comnih.gov For a molecule like 3-Cyano-2,4-difluoro-6-nitroquinoline, this involves moving beyond traditional multi-step processes that may generate significant waste. researchgate.net

Modern synthetic organic chemistry is increasingly reliant on sophisticated catalytic systems to achieve high efficiency and selectivity. The synthesis of functionalized quinolines has benefited significantly from transition-metal catalysis, which offers mild reaction conditions and compatibility with a wide range of functional groups. nih.gov

Key advancements applicable to the synthesis of complex quinolines include:

Transition Metal Catalysis: Various transition metals have been employed to construct the quinoline scaffold. mdpi.com Copper nanoparticles, for instance, have been used as effective catalysts in the synthesis of quinoline-acridine hybrids. nih.gov Similarly, cobalt-catalyzed cyclization reactions provide a one-pot synthesis of quinolines under mild conditions. mdpi.com Iron(II) phthalocyanine (B1677752) has been used as a photocatalyst in a solvent-free assembly of quinolines. mdpi.com Such methods offer greener and more cost-effective alternatives to traditional approaches. mdpi.com

Nanocatalysis: The use of nanocatalysts is a growing area in green synthetic chemistry. nih.gov Catalysts like copper-supported hematite (B75146) nanoparticles have shown efficacy in the one-pot synthesis of pyrrolo[1,2-a]quinolines. du.ac.in These catalysts are often magnetically recoverable, simplifying product purification and allowing for catalyst reuse, which aligns with the principles of sustainable chemistry. nih.gov

Metal-Free Catalysis: To circumvent the cost and potential toxicity of metal catalysts, metal-free synthetic routes are being explored. mdpi.com Ionic liquids, for example, have been used as catalysts and solvents in Friedländer-type quinoline syntheses, offering a green alternative with short reaction times and high yields. mdpi.com

Catalytic ApproachKey FeaturesPotential Application for this compoundRepresentative Catalyst Examples
Transition Metal Catalysis High efficiency, broad functional group tolerance, mild conditions. nih.govmdpi.comEfficient construction of the core difluoro-nitroquinoline ring system.Copper Nanoparticles, Cobalt Complexes, Iron(II) Phthalocyanine. nih.govmdpi.com
Nanocatalysis High surface area, reusability, often greener reaction conditions. nih.govSustainable synthesis protocols with simplified purification.Fe₃O₄@SiO₂–SO₃H Nanoparticles, Copper-supported Hematite. nih.govdu.ac.in
Metal-Free Catalysis Avoids metal contamination, lower cost, environmentally benign. mdpi.com"Green" synthesis routes, particularly for late-stage functionalization.Ionic Liquids (e.g., [bmim]HSO₄), Iodine/HI. mdpi.comnih.gov

Flow chemistry, where reactions are run in continuous streams through a reactor, is emerging as a superior alternative to traditional batch processing for many chemical syntheses. uc.ptsci-hub.se This technology offers significant advantages in safety, efficiency, and scalability, which are particularly relevant for the synthesis of energetic or hazardous compounds like nitroaromatics. europa.euvapourtec.com

The application of flow chemistry to the synthesis of a molecule like this compound would offer several benefits:

Enhanced Safety: Nitration reactions are highly exothermic and can pose significant safety risks in batch mode. europa.euvapourtec.com Flow reactors provide superior temperature control and a small reaction volume at any given time, minimizing the risk of thermal runaways. europa.euewadirect.com

Improved Efficiency and Purity: The precise control over reaction parameters (temperature, pressure, stoichiometry) in flow systems often leads to higher yields and cleaner products, reducing the need for extensive purification. vapourtec.comewadirect.com For example, the flow synthesis of TNT resulted in a higher conversion rate (>99%) in a shorter time compared to batch methods. vapourtec.com

Scalability and Automation: Scaling up production in flow chemistry can be achieved by simply running the system for longer or by "numbering up" (running multiple reactors in parallel). ewadirect.com These systems can be fully automated, enabling the multistep synthesis of complex molecules like heterocycles and pharmaceutical ingredients with minimal human intervention. uc.pt This approach has been successfully used for the automated, multistep flow synthesis of compounds like 5-amino-4-cyano-1,2,3-triazoles.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The dense functionalization of this compound suggests that it could be a substrate for novel and unconventional chemical transformations. Research is moving beyond simple substitution reactions to explore methods that fundamentally alter the heterocyclic core, providing access to new chemical space. One such area is the regulation of free-radical duality, where photochemically generated radicals can be directed to undergo either nucleophilic or electrophilic additions, leading to different classes of substituted quinolines from a single substrate. chemrxiv.org Another approach involves the dearomatization of the quinoline ring to create saturated or partially saturated heterocyclic scaffolds, which are otherwise challenging to access. youtube.com These strategies could transform a planar aromatic precursor into complex three-dimensional structures.

Integration with Advanced Computational Design and Machine Learning for Predictive Synthesis

Modern drug and materials discovery is increasingly accelerated by computational methods. nih.govproquest.com Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools for predicting reaction outcomes, designing novel synthetic routes, and identifying molecules with desired properties, thereby saving significant time and resources. nih.govresearchgate.net

For a target like this compound, these computational approaches can be applied in several ways:

Retrosynthesis Prediction: ML models, particularly those based on transfer learning, are being developed to predict synthetic pathways for complex heterocycles. chemrxiv.orgchemrxiv.org While these models still face challenges with uncommon scaffolds, they can assist chemists in designing viable routes to novel quinoline derivatives. chemrxiv.org

Reaction Optimization: In silico studies, including Density Functional Theory (DFT) calculations, can rationalize reaction mechanisms and predict regioselectivity, as demonstrated in the base-controlled functionalization of chloro-substituted quinolines. nih.govacs.org This predictive power helps in selecting the optimal reagents and conditions to achieve a desired outcome.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models and other ML algorithms can predict the biological or material properties of designed molecules before they are synthesized. researchgate.net This allows researchers to prioritize the synthesis of compounds, like derivatives of this compound, that are most likely to have the desired characteristics. nih.gov

Role in Advanced Materials Precursor Development (e.g., optical, electronic, non-biological applications)

The electronic properties of this compound, conferred by its multiple electron-withdrawing substituents, make it a candidate as a precursor for advanced materials. Fluorinated organic materials are of particular interest for electronic and optoelectronic applications. rsc.org

The introduction of fluorine atoms into a conjugated system, such as a quinoline, lowers both the HOMO and LUMO energy levels. rsc.org This can facilitate electron injection, improve resistance to oxidative degradation, and lead to n-type or ambipolar semiconducting behavior. rsc.org These properties are highly desirable for applications in:

Organic Field-Effect Transistors (OFETs): Fluorinated polymers are used as high-performance dielectric layers in OFETs. rsc.org

Organic Light-Emitting Diodes (OLEDs): The electronic tuning provided by fluorine and cyano groups can be exploited to create materials with specific emission characteristics.

Printed Circuit Boards: High-performance fluoropolymers are used in copper-clad laminates for applications requiring excellent high-frequency performance. daikinchemicals.com

The combination of cyano and fluoro groups on the quinoline core suggests its potential use as an electron-acceptor block in "push-pull" chromophores for nonlinear optical (NLO) applications.

Addressing Challenges in Regioselectivity and Stereoselectivity for Complex Derivatives

A major challenge in the chemistry of polysubstituted heterocycles is controlling the site of reaction (regioselectivity) and the spatial orientation of new bonds (stereoselectivity). Further functionalization of a molecule like this compound requires precise control to generate specific isomers.

Regioselectivity: The development of methods for the site-selective C-H functionalization of quinolines is a key research area. mdpi.com The choice of catalyst and directing groups can guide reactions to a specific position on the quinoline ring. mdpi.com For halogenated quinolines, the choice of metalating agent (e.g., lithium diisopropylamide vs. lithium-magnesium amides) can selectively direct functionalization to different carbon atoms (C-3 vs. C-2 or C-8). nih.govacs.org Such strategies are crucial for synthesizing specific isomers of complex quinoline derivatives.

Stereoselectivity: When creating chiral centers, controlling the stereochemistry is paramount. For example, in the [3+2] cycloaddition reactions of quinolinium ylides, the stereochemistry of the starting materials can be preserved in the final product, leading to a single major polychiral isomer. nih.gov For alkaloids, the inherent structural features of the molecule, such as a basic nitrogen and a stereodefined alcohol group, can guide reactions to achieve high enantioselectivity. acs.org Developing stereoselective methods for derivatives of this compound will be essential for exploring its potential applications where specific 3D structures are required. psu.edu

Q & A

Q. What are the optimal synthetic routes for 3-cyano-2,4-difluoro-6-nitroquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of nitroquinoline derivatives typically involves cyclization of substituted anilines or cross-coupling reactions. For example, nitration of pre-functionalized quinoline cores (e.g., using mixed HNO₃/H₂SO₄ under controlled temperatures) can introduce nitro groups, while cyano groups are often added via nucleophilic substitution with KCN/CuCN . Fluorination may require HF-pyridine or fluorinating agents like DAST. Key parameters include:
  • Temperature control (0–5°C for nitration to avoid byproducts).
  • Solvent selection (e.g., DMF for cyano group introduction).
  • Monitoring via TLC/HPLC to optimize reaction termination.
    Yield improvements (60–85%) are achieved by iterative purification (column chromatography, recrystallization).

Q. How can spectroscopic techniques (NMR, FT-IR, MS) distinguish structural isomers of this compound?

  • Methodological Answer :
  • ¹⁹F NMR : Distinct chemical shifts for 2,4-difluoro substituents (δ ≈ -110 to -120 ppm for aromatic F) differentiate positional isomers .
  • ¹H NMR : Coupling patterns (e.g., meta-fluorine vs. para-nitro groups) resolve substitution positions.
  • FT-IR : Nitro group stretches (~1520 cm⁻¹) and cyano stretches (~2220 cm⁻¹) confirm functionalization .
  • HRMS : Exact mass (e.g., [M+H]⁺ = 280.02 for C₁₀H₄F₂N₃O₂) validates molecular formula .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme Inhibition : Kinase/polymerase inhibition studies using fluorescence-based assays (e.g., p38α MAP kinase) .

Advanced Research Questions

Q. How do electronic effects of substituents (cyano, nitro, fluoro) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Nitro Group : Strong electron-withdrawing effect deactivates the quinoline core, requiring Pd-catalyzed Suzuki-Miyaura coupling with electron-rich boronic acids (e.g., arylboronic acids with EDGs) .
  • Fluoro Substituents : Ortho/para-directing effects guide regioselectivity in electrophilic substitutions.
  • Cyano Group : Enhances stability of intermediates via resonance but may sterically hinder coupling reactions.
    Computational modeling (DFT) predicts charge distribution and reaction sites .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
  • Structural Analogues : Test derivatives (e.g., replacing nitro with methoxy) to isolate functional group contributions .
  • Solubility Adjustments : Use co-solvents (DMSO/PEG) to address false negatives from poor aqueous solubility.

Q. How can crystallography elucidate intermolecular interactions in solid-state forms?

  • Methodological Answer :
  • Single-Crystal X-Ray Diffraction : Resolve packing motifs (e.g., π-π stacking between quinoline cores) and hydrogen bonding (nitro/cyano with solvents).
  • Thermal Analysis (DSC/TGA) : Correlate crystal structure stability with melting/decomposition points .
    Example: Similar quinoline derivatives show halogen bonding between fluorine and nitro groups, affecting bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyano-2,4-difluoro-6-nitroquinoline
Reactant of Route 2
Reactant of Route 2
3-Cyano-2,4-difluoro-6-nitroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.